5-Chloro-1H-indol-3-yl 4-piperidinylmethyl ketone hydrochloride

Catalog No.
S14314169
CAS No.
63845-32-9
M.F
C15H18Cl2N2O
M. Wt
313.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-1H-indol-3-yl 4-piperidinylmethyl ketone ...

CAS Number

63845-32-9

Product Name

5-Chloro-1H-indol-3-yl 4-piperidinylmethyl ketone hydrochloride

IUPAC Name

1-(5-chloro-1H-indol-3-yl)-2-piperidin-1-ium-4-ylethanone;chloride

Molecular Formula

C15H18Cl2N2O

Molecular Weight

313.2 g/mol

InChI

InChI=1S/C15H17ClN2O.ClH/c16-11-1-2-14-12(8-11)13(9-18-14)15(19)7-10-3-5-17-6-4-10;/h1-2,8-10,17-18H,3-7H2;1H

InChI Key

INOHVAWBSUAXGY-UHFFFAOYSA-N

Canonical SMILES

C1C[NH2+]CCC1CC(=O)C2=CNC3=C2C=C(C=C3)Cl.[Cl-]

5-Chloro-1H-indol-3-yl 4-piperidinylmethyl ketone hydrochloride is a chemical compound with the molecular formula C15H18ClN2OHClC_{15}H_{18}ClN_{2}O\cdot HCl and a molecular weight of approximately 313.25 g/mol. It is classified as a ketone and contains both an indole and a piperidine moiety, which contribute to its unique chemical properties. The compound is recognized for its potential applications in pharmacology, particularly as a drug candidate due to its structural attributes that may influence biological activity .

Typical for ketones and indoles. Key reactions include:

  • Nucleophilic Addition: The carbonyl group of the ketone can react with nucleophiles, leading to the formation of alcohols or other derivatives.
  • Electrophilic Aromatic Substitution: The indole ring can participate in electrophilic substitution reactions, allowing for modifications at various positions on the ring.
  • Reduction Reactions: The ketone functionality can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties.

5-Chloro-1H-indol-3-yl 4-piperidinylmethyl ketone hydrochloride has been studied for its potential biological activities, particularly in the context of neuropharmacology. Preliminary studies suggest it may exhibit:

  • Antidepressant Effects: Similar compounds have shown promise in modulating neurotransmitter systems associated with mood regulation.
  • Anticancer Activity: The indole structure is often associated with anticancer properties, potentially affecting cell proliferation and apoptosis pathways.
  • Antimicrobial Properties: Indole derivatives have been reported to possess antimicrobial activity, which could be relevant for developing new antibiotics.

Further research is necessary to fully elucidate its mechanisms of action and therapeutic potential.

The synthesis of 5-Chloro-1H-indol-3-yl 4-piperidinylmethyl ketone hydrochloride typically involves several steps:

  • Formation of Indole Derivative: Starting from suitable precursors, an indole structure is synthesized through cyclization reactions.
  • Piperidine Introduction: The piperidine moiety is introduced via alkylation or amidation methods.
  • Ketone Formation: The final step involves the formation of the ketone by reacting the indole derivative with appropriate reagents to introduce the carbonyl group.
  • Hydrochloride Salt Formation: The final product is converted into its hydrochloride salt form for stability and solubility enhancement.

Each step requires careful optimization to achieve high yields and purity .

This compound has potential applications in various fields:

  • Pharmaceutical Development: Due to its structural characteristics, it may serve as a lead compound for developing new antidepressants or anticancer agents.
  • Chemical Research: It can be utilized in studies exploring the reactivity of indole derivatives and their biological implications.
  • Agricultural Chemistry: Potential use in developing agrochemicals that leverage its biological activity against pests or pathogens.

Interaction studies are crucial to understanding how 5-Chloro-1H-indol-3-yl 4-piperidinylmethyl ketone hydrochloride interacts with biological systems. Key areas of focus include:

  • Protein Binding Studies: Investigating how well the compound binds to plasma proteins, which affects its distribution and efficacy.
  • Enzyme Inhibition Profiles: Assessing whether it inhibits or activates specific enzymes, particularly those involved in drug metabolism (e.g., cytochrome P450 enzymes).
  • Receptor Binding Affinity: Evaluating its affinity for neurotransmitter receptors, which could elucidate its potential therapeutic effects .

Several compounds share structural similarities with 5-Chloro-1H-indol-3-yl 4-piperidinylmethyl ketone hydrochloride. Notable examples include:

Compound NameStructural FeaturesUnique Properties
5-MethoxyindoleIndole ring with methoxy groupPotentially different pharmacological profile
4-PiperidinemethanolPiperidine moiety without indoleFocused on central nervous system effects
IndomethacinIndole derivative with anti-inflammatory propertiesEstablished clinical use in pain management

These compounds highlight the diversity within the indole class and underscore the unique aspects of 5-Chloro-1H-indol-3-yl 4-piperidinylmethyl ketone hydrochloride, particularly its combination of an indole and piperidine structure, which may confer distinct biological activities .

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

312.0796186 g/mol

Monoisotopic Mass

312.0796186 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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